molecular formula C7H5BrF3N B1446098 4-Bromo-5-methyl-2-(trifluoromethyl)pyridine CAS No. 1211583-89-9

4-Bromo-5-methyl-2-(trifluoromethyl)pyridine

Cat. No.: B1446098
CAS No.: 1211583-89-9
M. Wt: 240.02 g/mol
InChI Key: LZJDDJVGIIVJJG-UHFFFAOYSA-N
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Description

4-Bromo-5-methyl-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to a pyridine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

Properties

IUPAC Name

4-bromo-5-methyl-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3N/c1-4-3-12-6(2-5(4)8)7(9,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJDDJVGIIVJJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301255378
Record name 4-Bromo-5-methyl-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301255378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211583-89-9
Record name 4-Bromo-5-methyl-2-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211583-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-methyl-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301255378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methyl-2-(trifluoromethyl)pyridine typically involves the halogenation of a pyridine derivative. One common method is the bromination of 5-methyl-2-(trifluoromethyl)pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and precise control of reaction conditions can help in scaling up the production while maintaining the quality of the product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methyl-2-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 5-methyl-2-(trifluoromethyl)pyridine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Coupling Products: Biaryl compounds with diverse functional groups.

    Reduction Products: 5-Methyl-2-(trifluoromethyl)pyridine.

Scientific Research Applications

4-Bromo-5-methyl-2-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of bioactive compounds and as a probe in biochemical studies.

    Medicine: Serves as an intermediate in the synthesis of potential drug candidates with various therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-5-methyl-2-(trifluoromethyl)pyridine depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 4-Chloro-5-methyl-2-(trifluoromethyl)pyridine
  • 5-Methyl-2-(trifluoromethyl)pyridine

Uniqueness

4-Bromo-5-methyl-2-(trifluoromethyl)pyridine is unique due to the specific combination of substituents on the pyridine ring. The presence of both a bromine atom and a trifluoromethyl group imparts distinct chemical reactivity and biological properties, making it valuable in various synthetic and research applications.

Biological Activity

4-Bromo-5-methyl-2-(trifluoromethyl)pyridine is an organic compound with the molecular formula C₇H₅BrF₃N and a molecular weight of approximately 227.02 g/mol. This compound belongs to the pyridine family, characterized by its heterocyclic structure, which includes a bromine atom, a methyl group, and a trifluoromethyl group. These substituents impart unique chemical properties that enhance its potential biological activities, making it a subject of ongoing research in medicinal chemistry.

The trifluoromethyl group increases the lipophilicity and stability of the compound, which can improve membrane permeability and bioavailability in biological systems. The bromine atom serves as a site for further chemical transformations, allowing for the synthesis of various bioactive compounds.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit antimicrobial and antifungal properties. The specific interactions with biological targets are still under investigation, but it is believed that compounds with trifluoromethyl groups often interact favorably with enzymes and receptors due to their enhanced lipophilicity.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialPotential activity against various pathogens
AntifungalIn vitro studies suggest efficacy
Enzyme InteractionEnhanced binding affinity due to lipophilicity

Antimicrobial Activity

Research has shown that this compound may inhibit the growth of certain bacterial strains. While specific IC50 values are not yet established, its structural analogs have demonstrated significant antimicrobial effects. For example, compounds with similar trifluoromethyl substitutions have shown improved interactions with bacterial enzymes.

Antifungal Properties

In vitro studies have reported promising antifungal activity against various fungi, including fluconazole-resistant strains. The compound's ability to penetrate cellular membranes effectively enhances its antifungal potential. A comparative analysis of related compounds indicates that those with trifluoromethyl groups consistently outperform others in terms of antifungal efficacy.

The mechanism by which this compound exerts its biological effects is primarily attributed to its interaction with specific enzymes and receptors involved in microbial metabolism. Further molecular docking studies are necessary to elucidate these interactions fully.

Future Directions

Ongoing research aims to clarify the specific biological mechanisms of action for this compound. Future studies should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) modeling to predict biological activity based on chemical structure.
  • In vivo studies to assess the therapeutic potential and safety profile of this compound.
  • Synthesis of derivatives to explore variations in biological activity based on structural modifications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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